Green 8
Description
Interdisciplinary Significance of Green Chemistry in Advancing Chemical Research and Development
Green chemistry is inherently interdisciplinary, requiring collaboration between chemists, engineers, toxicologists, environmental scientists, policymakers, and business professionals. berkeley.edu This integrated approach helps to ensure that the development of new chemical technologies considers environmental, health, and social impacts from the outset. berkeley.edu For example, research in green chemistry has led to innovations in areas such as biofuels and photovoltaics by focusing on the use of safer, abundant materials and designing processes with minimal environmental impact throughout their lifecycle. berkeley.edu The collaboration across disciplines allows for a more holistic evaluation of new technologies, ensuring they are not only effective but also socially and economically viable. berkeley.eduroutledge.comtaylorfrancis.com
Global Initiatives and Policy Frameworks Influencing Sustainable Chemical Practices
Globally, a number of policy frameworks and initiatives have been established to promote sustainable chemical practices. In the United States, the Environmental Protection Agency (EPA) has been a key driver, establishing the Presidential Green Chemistry Challenge Awards in 1995 to recognize innovations in the field. acs.org The Toxic Substances Control Act (TSCA) also governs the regulation of industrial chemicals in the U.S. wikipedia.org
In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation aims to protect human health and the environment from the risks posed by chemicals. chemistryforsustainability.org The EU's Green Deal also promotes investments in eco-friendly technologies and green chemistry practices. reymonta.com At the international level, the United Nations Environment Programme (UNEP) supports projects promoting environmental sustainability, and the recently adopted Global Framework on Chemicals aims to guide countries and stakeholders in managing the lifecycle of chemicals safely and sustainably. reymonta.comunep.org These policies and initiatives create a market for greener products and processes, encouraging companies to invest in sustainable innovation. chemistryforsustainability.orgsustainability-directory.com
The Role of Green Chemistry Principles in Chemical Compound Design and Process Innovation
Green chemistry principles are central to innovation in the design of new chemical compounds and the processes to create them. formalifesciencemarketing.com By applying these principles, chemists can develop products that are inherently safer and more efficient, while reducing waste and energy consumption. ecoonline.comresearchgate.net
A case in point is the synthetic pigment Green 8 (C.I. 10006). epsilonpigments.comdyestuff.co.in This compound, also known as Naphthol Green B, is a metal complex used in various applications, including paints, inks, and plastics. epsilonpigments.comdyestuff.co.inxcolorpigment.com The traditional synthesis of such pigments often involves processes that may not align with the principles of green chemistry. For instance, the use of hazardous solvents, the generation of waste byproducts, and significant energy consumption are common challenges.
Applying green chemistry to the lifecycle of this compound would involve:
Evaluating the starting materials: The synthesis of this compound involves the reaction of 1-nitroso-2-naphthol (B91326) with an iron salt. nih.govartistpigments.org A green chemistry approach would scrutinize the synthesis of these precursors to ensure they are derived from renewable feedstocks and produced through less hazardous routes.
Improving atom economy: The synthesis should be designed to maximize the incorporation of the atoms from the reactants into the final pigment, thus minimizing waste.
Utilizing safer solvents: Research into using greener solvents, such as water or supercritical CO2, instead of traditional volatile organic compounds, would be a key area of innovation. ecoonline.com
Designing for energy efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure would reduce the energy footprint of the production process. acs.org
Enhancing product performance and end-of-life: A patent for preparing Pigment this compound through a coating process with kaolin (B608303) suggests a method to improve its heat resistance. google.com This not only enhances the pigment's performance but can also be seen as a step towards more durable and potentially more sustainable materials. Designing the pigment to be biodegradable or easily recyclable after its useful life would be another important consideration.
By systematically applying the principles of green chemistry, the production of established chemicals like this compound can be re-evaluated and innovated to be more sustainable.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| CI Name | Pigment this compound | vipulorganics.com |
| CI Number | 10006 | dyestuff.co.invipulorganics.com |
| CAS Number | 16143-80-9 | dyestuff.co.inxcolorpigment.com |
| Chemical Family | Nitroso | xcolorpigment.com |
| Molecular Formula | C30H18FeN3NaO6 | chembk.comalfa-chemistry.com |
| Appearance | Green powder | epsilonpigments.com |
| Shade | Yellowish Green | epsilonpigments.comxcolorpigment.com |
| Heat Resistance | 120-180 °C | epsilonpigments.comxcolorpigment.com |
| Light Fastness | 6 | epsilonpigments.comxcolorpigment.com |
| Solubility | Insoluble in water and common organic solvents | dyestuff.co.inchembk.com |
Properties
CAS No. |
1342-64-9 |
|---|---|
Molecular Formula |
C27H46S |
Synonyms |
Green B |
Origin of Product |
United States |
Green Chemistry Principle 8: Avoid Chemical Derivatives / Reduce Derivatives in Chemical Synthesis and Design
Theoretical Underpinnings and Practical Implications of Minimizing Derivatization in Synthesis
The use of protecting groups is a common strategy in organic synthesis to achieve chemoselectivity, preventing a reactive functional group from undergoing an unwanted reaction. wikipedia.orgorganic-chemistry.org A protecting group is temporarily attached to a functional group to render it unreactive, and then removed in a subsequent step—a process called deprotection—to restore the original functionality. skpharmteco.comwikipedia.org While effective, this approach introduces at least two additional steps to a synthesis for each protecting group used: the protection reaction and the deprotection reaction. chemistrytalk.orgorganic-chemistry.orgrsc.org
The core issue with derivatization is the generation of substantial amounts of waste. For every protection and deprotection step, byproducts are formed that are not incorporated into the final molecule. wordpress.com This directly contravenes the principle of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. acs.orgacs.org Therefore, minimizing derivatization is crucial for developing more efficient and sustainable chemical processes.
Methodological Advancements for Achieving Reduced Derivatization in Organic and Inorganic Synthesis
To adhere to Principle 8, chemists have developed innovative strategies that avoid the need for traditional protecting group chemistry. A primary area of advancement is the use of highly selective catalysts that can discriminate between different functional groups in a molecule, thereby eliminating the need to protect certain groups. skpharmteco.com
Biocatalysis and Enzymatic Selectivity: Enzymes are highly specific catalysts that can perform reactions at a specific site on a complex molecule without affecting other functional groups. skpharmteco.comrsc.org This high degree of selectivity often circumvents the need for protection and deprotection steps. skpharmteco.com Industrial processes have successfully incorporated enzymes to create greener synthetic routes. skpharmteco.comgappeptides.com These reactions are typically run in milder, often aqueous, conditions, further contributing to the green credentials of the process. gappeptides.com
Direct Functionalization Reactions: Another significant advancement is the development of direct functionalization reactions, such as C-H activation. These methods allow for the direct conversion of a carbon-hydrogen bond into a new functional group. This approach is highly desirable as it avoids the pre-functionalization of the substrate, a common reason for employing protecting groups. By directly targeting the desired bond, these reactions can lead to more concise and efficient syntheses.
Orthogonal Protecting Group Strategies: In cases where protecting groups are unavoidable, a more strategic approach is the use of orthogonal protecting groups. organic-chemistry.orguchicago.edu This strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others. organic-chemistry.orguchicago.edu This allows for the selective deprotection of one functional group while others remain protected, providing a higher degree of control and efficiency than non-orthogonal strategies. While this doesn't eliminate derivatives entirely, it represents a more refined and less wasteful application of the concept.
Case Studies of Chemical Compound Synthesis Demonstrating Adherence to Principle 8 (e.g., Direct Functionalization, Enzymatic Selectivity)
A prominent example of the successful application of Principle 8 is the industrial synthesis of semi-synthetic antibiotics like ampicillin (B1664943) and amoxicillin. skpharmteco.comgappeptides.com
The traditional chemical synthesis of 6-aminopenicillanic acid (6-APA), a key intermediate for these antibiotics, involved protecting the carboxylic acid group of Penicillin G as a silyl (B83357) ester. skpharmteco.comgappeptides.com This was followed by a reaction with phosphorus pentachloride at low temperatures and subsequent hydrolysis to yield 6-APA. skpharmteco.comgappeptides.com This process involved the use of a protecting group, hazardous reagents, and generated significant waste.
In contrast, the modern, greener process utilizes the enzyme penicillin acylase. skpharmteco.comgappeptides.com This enzymatic method allows for the direct cleavage of the side chain from Penicillin G to produce 6-APA in a single step, without the need for protecting the carboxylic acid. skpharmteco.com The reaction is carried out in water at or near room temperature, offering numerous environmental advantages over the older chemical route. gappeptides.com This enzymatic process is now used to produce thousands of metric tons of 6-APA annually, showcasing a significant industrial-scale achievement in green chemistry. gappeptides.com
Another example is the synthesis of Simvastatin, a cholesterol-lowering drug. The traditional synthesis required several protection and deprotection steps. A greener, enzymatic approach was developed that utilizes a highly specific evolved enzyme to directly acylate one of the hydroxyl groups on a precursor molecule, Lovastatin, thus avoiding the need for protecting groups. rsc.org
The table below provides a comparative overview of the traditional versus the enzymatic synthesis of 6-APA.
| Feature | Traditional Chemical Synthesis of 6-APA | Enzymatic Synthesis of 6-APA |
|---|---|---|
| Use of Protecting Groups | Yes (Silyl ester protection of carboxylic acid) | No |
| Number of Steps | Multiple (protection, reaction, deprotection) | Single step |
| Reagents | Phosphorus pentachloride, silylating agents | Penicillin acylase (enzyme) |
| Solvent | Organic solvents | Water |
| Temperature | Low temperatures (-40°C) | Near room temperature |
| Waste Generation | High (byproducts from protection/deprotection) | Low |
Atom Economy and Reaction Efficiency Maximization in the Context of Principle 8
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgacs.org The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, and no atoms are wasted as byproducts. acs.org
Consider a hypothetical reaction where a functional group R1-OH is converted to R1-OR2. If another sensitive functional group in the molecule, R3-XH, needs to be protected, the synthesis would involve:
Protection: R3-XH + Protecting Group Reagent → R3-XP + Byproduct1
Main Reaction: R1-OH + Reagent2 → R1-OR2
Deprotection: R3-XP + Deprotection Reagent → R3-XH + Byproduct2
In this three-step sequence, the protecting group and the reagents for its addition and removal all contribute to the mass of the reactants but are not incorporated into the final product, R1-OR2 with the intact R3-XH group. This leads to a significant decrease in atom economy compared to a direct, selective reaction that does not require protection.
The following table illustrates the impact of avoiding derivatives on key green chemistry metrics.
| Metric | Synthesis with Protecting Groups | Synthesis without Protecting Groups (Direct/Catalytic) |
|---|---|---|
| Atom Economy | Lower, as atoms from the protecting group and associated reagents are not in the final product. | Higher, as a greater proportion of reactant atoms are incorporated into the final product. |
| Percent Yield | Overall yield is often lower due to material loss in multiple steps. | Potentially higher due to fewer steps and less material handling. |
| E-Factor (Mass of Waste / Mass of Product) | Higher, due to waste generated from protection and deprotection steps. | Lower, as waste generation is minimized. |
| Process Mass Intensity (PMI) | Higher, as more raw materials (solvents, reagents) are used per unit of product. | Lower, reflecting a more efficient and less resource-intensive process. |
| Number of Synthetic Steps | Increased by at least two steps for each protecting group used. | Minimized, leading to a more streamlined and efficient process. |
Green Synthetic Methodologies for Chemical Compounds
Development and Application of Solvent-Free and Green Solvent-Based Synthesis for Chemical Entities
The conventional synthesis of Tris(2,4-di-tert-butylphenyl) phosphite often involves the use of organic solvents such as toluene, benzene, xylene, or monochlorobenzene. quickcompany.in While effective, these solvents pose environmental and health concerns. Consequently, research has focused on developing solvent-free and green solvent-based synthetic methods.
Solvent-Free Synthesis:
Green Solvent-Based Synthesis:
While direct application of green solvents to the synthesis of Tris(2,4-di-tert-butylphenyl) phosphite is an emerging area of research, studies on related organophosphorus compounds suggest potential avenues. Deep eutectic solvents (DESs) and ionic liquids (ILs) are being explored as environmentally benign reaction media for various chemical transformations, including the synthesis of organophosphates and phosphonates. nih.govresearchgate.netmtak.hu For instance, the synthesis of a range of organophosphates has been reported in a deep eutectic solvent composed of urea and choline chloride. nih.govresearchgate.net Similarly, ionic liquids have been investigated as catalysts and solvents in the alcoholysis of dialkyl phenylphosphonates. mtak.hu These findings suggest that DESs and ILs could be viable green alternatives to traditional volatile organic solvents for the synthesis of phosphite esters like Green 8.
| Synthesis Approach | Solvent/Conditions | Advantages | Challenges |
| Conventional | Toluene, Xylene, etc. | High yield and purity | Use of hazardous volatile organic compounds |
| Solvent-Free | No solvent | Reduced waste, cost-effective | Potential for process challenges like foaming |
| Green Solvents (potential) | Deep Eutectic Solvents, Ionic Liquids | Lower toxicity, recyclability, tunable properties | Research for this specific compound is still developing |
Catalysis in Green Chemical Synthesis: Design, Characterization, and Application
Catalysis plays a pivotal role in the green synthesis of Tris(2,4-di-tert-butylphenyl) phosphite by enabling reactions to proceed under milder conditions, with higher selectivity, and often with reduced waste generation.
The synthesis of this phosphite ester is typically catalyzed by a base, which acts as a scavenger for the hydrogen chloride byproduct. Various catalysts have been employed, including amines such as di-butylamine and triethylamine, as well as other nitrogen-containing heterocyclic compounds and phosphines. quickcompany.ingoogle.com The choice of catalyst can significantly influence the reaction efficiency and the purity of the final product.
More recently, a focus on environmentally benign catalysts has emerged. For the synthesis of related phosphite diesters, zinc(II) catalysts have been shown to be highly efficient and selective. nih.gov These catalysts are attractive due to their low toxicity and abundance. The development of reusable and highly active catalysts is a key area of research in making the synthesis of Tris(2,4-di-tert-butylphenyl) phosphite greener. For example, a clean production method for the precursor 2,4-di-tert-butylphenol utilizes a recyclable transition metal oxide doped molecular sieve catalyst. google.com
| Catalyst Type | Examples | Role in Synthesis | Green Chemistry Aspect |
| Amine Bases | Di-butylamine, Triethylamine | HCl scavenger | Readily available, but can be volatile and require separation |
| Nitrogen/Phosphorus Compounds | Heterocyclic amines, Phosphines | HCl scavenger/reaction promoter | Varied efficiency and environmental profiles |
| Metal Catalysts | Zinc(II) complexes | Lewis acid catalysis | Potential for high efficiency and selectivity with a less toxic metal |
| Solid Acid Catalysts | Zeolites, doped molecular sieves | Catalyzes precursor synthesis | Recyclable, reduces waste from homogeneous catalysts |
Biocatalysis and Enzymatic Approaches for Sustainable Compound Production
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach to chemical synthesis due to its high selectivity, mild reaction conditions, and the biodegradable nature of the catalysts. While the direct enzymatic synthesis of Tris(2,4-di-tert-butylphenyl) phosphite has not been extensively reported, research on related compounds provides a proof of concept for its potential.
Lipases, a class of enzymes that typically catalyze the hydrolysis of fats, have been shown to exhibit promiscuous activity in catalyzing the formation of phosphorus-carbon and phosphorus-oxygen bonds. nih.govscielo.br For instance, lipase from Candida cylindracea has been used to catalyze the Markovnikov addition of H-phosphites to vinyl esters to synthesize α-acyloxy phosphonate derivatives. nih.gov This suggests that lipases or other enzymes could potentially be engineered or discovered to facilitate the esterification of 2,4-di-tert-butylphenol with a phosphorus source. The development of such a biocatalytic route would represent a significant step towards a truly green synthesis of this important industrial chemical.
Flow Chemistry and Continuous Manufacturing for Enhanced Greenness in Compound Production
Flow chemistry and continuous manufacturing are transformative technologies in chemical production, offering numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. researchgate.net These benefits align well with the principles of green chemistry.
A notable advancement in the synthesis of Tris(2,4-di-tert-butylphenyl) phosphite is the development of a continuous flow process. nih.gov Researchers have demonstrated a rapid synthesis in a microreactor with a residence time of only 20 seconds, achieving excellent yields. nih.gov This method allows for the use of stoichiometric amounts of reactants, making the process more atom-economical and reducing waste. nih.gov Furthermore, the process has been successfully scaled up to produce kilograms of the product per hour, demonstrating its industrial viability. nih.gov The adoption of continuous manufacturing for this compound can lead to a smaller manufacturing footprint, reduced energy consumption, and inherently safer operations due to the small reaction volumes at any given time. researchgate.net
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours | Seconds to minutes nih.gov |
| Reactant Stoichiometry | Often requires excess of one reactant | Can be run with stoichiometric amounts nih.gov |
| Heat and Mass Transfer | Limited by vessel size | Excellent, due to high surface-area-to-volume ratio |
| Safety | Higher risk due to large reaction volumes | Inherently safer with small volumes researchgate.net |
| Scalability | Requires larger reactors | Achieved by running the process for longer ("scaling out") researchgate.net |
Utilization of Renewable Feedstocks and Waste Valorization Strategies in Chemical Synthesis
A key aspect of green chemistry is the transition from fossil-based feedstocks to renewable resources. The primary feedstock for the synthesis of Tris(2,4-di-tert-butylphenyl) phosphite is 2,4-di-tert-butylphenol. Traditionally, this precursor is synthesized from phenol (B47542) and isobutylene, which are derived from petroleum.
Encouragingly, 2,4-di-tert-butylphenol has been identified as a naturally occurring compound produced by a wide variety of organisms, including bacteria, fungi, and plants. nih.govnih.govsemanticscholar.orgvinatiorganics.comresearchgate.net This opens up the possibility of obtaining this key intermediate from renewable biological sources. For instance, there is evidence suggesting that 2,4-di-tert-butylphenol can be a degradation product of lignin, an abundant biopolymer found in wood and other plant materials. researchgate.net The development of efficient methods to extract or derive 2,4-di-tert-butylphenol from these renewable sources would significantly improve the green credentials of Tris(2,4-di-tert-butylphenyl) phosphite production.
Waste valorization strategies also present a promising avenue. For example, research has explored the conversion of plastic waste, such as polyethylene terephthalate (PET), into activated carbon which can then be used to adsorb phenol from industrial wastewater. researchgate.net This recovered phenol could potentially be used as a feedstock for the synthesis of 2,4-di-tert-butylphenol. Furthermore, agricultural waste, such as tomato leaves, has been identified as a source of phenolic compounds, which could potentially be transformed into valuable chemical intermediates. wikipedia.org
| Feedstock/Strategy | Description | Potential for Green Synthesis of "this compound" |
| Natural Occurrence | 2,4-di-tert-butylphenol is produced by various organisms. nih.govnih.govsemanticscholar.orgvinatiorganics.comresearchgate.net | Direct extraction or biotechnological production of the precursor from renewable sources. |
| Lignin Degradation | Lignin, a major component of biomass, can potentially be broken down to yield phenolic compounds, including 2,4-di-tert-butylphenol. researchgate.net | A route to produce the key precursor from an abundant and renewable biopolymer. |
| Waste Valorization | Recovery of phenol from industrial wastewater using adsorbents derived from plastic or agricultural waste. researchgate.netwikipedia.org | Creates a circular economy approach by utilizing waste streams to generate a valuable feedstock. |
Advanced Characterization and Green Analytical Chemistry for Chemical Compounds
Spectroscopic Techniques for In-situ and Real-time Monitoring of Green Chemical Processes and Compounds
In-situ and real-time monitoring are crucial for understanding and optimizing chemical processes, minimizing waste, and ensuring product quality. Spectroscopic techniques, particularly fluorescence spectroscopy, are powerful tools for this purpose. The fluorescent dye Pyranine (B1669890) (also known as D&C Green No. 8 or Solvent Green 7) is an exemplary probe for such applications due to its sensitivity to the local environment. nih.govacs.org
Pyranine's fluorescence is highly dependent on pH, making it an excellent in-situ pH indicator. nih.govmedchemexpress.com Its excited-state proton transfer (ESPT) properties allow for the monitoring of proton concentration and transfer dynamics in real-time. nih.govacs.org The protonated form (ROH) and deprotonated form (RO⁻*) of Pyranine exhibit distinct emission spectra, with peaks typically around 430-440 nm and 510-515 nm, respectively. unm.eduugm.ac.idnih.gov The ratio of these emission intensities provides a quantitative measure of pH or solvent composition, independent of the probe's concentration. medchemexpress.comresearchgate.net
Research has demonstrated the use of Pyranine for real-time monitoring of various chemical processes:
Sol-Gel Processes: Pyranine has been employed as an in-situ fluorescence probe to monitor the chemical evolution during the formation of sol-gel thin films. unm.eduunm.edu It allows for the real-time quantification of changes in the water-to-alcohol ratio as the film is deposited, a critical parameter influencing the final properties of the material. unm.edu
Polymerization Reactions: The swelling kinetics of hydrogels, such as polyacrylamide-based composites, can be monitored in real-time by observing the fluorescence intensity of embedded Pyranine. researchgate.netresearchgate.net As the gel swells, the change in the local environment of the dye leads to a detectable change in its fluorescence.
Chemical Synthesis: The synthesis of a Pyranine-substituted phthalonitrile (B49051) derivative has been monitored in-situ using the fluorescence of Pyranine itself. nih.gov The binding process causes a significant blue shift in the emission spectrum, and the quenching of fluorescence by a reaction byproduct provides a way to follow the reaction's progress. nih.gov
Biochemical Reactions: Pyranine has been used to continuously monitor pH changes in microdroplets containing living cells, allowing for the study of cellular metabolic responses to stimuli in real-time. nih.gov
Table 1: Spectroscopic Data for Pyranine in Real-time Monitoring
Miniaturization and Automation in Green Analytical Chemistry for Compound Analysis
Miniaturization and automation are key tenets of green analytical chemistry, aiming to reduce solvent and reagent consumption, minimize waste generation, and increase sample throughput. unizg.hrresearchgate.net The high sensitivity of fluorescent probes like Pyranine makes them well-suited for miniaturized analytical systems. unizg.hr
The development of micro total analysis systems (µTAS), or lab-on-a-chip devices, allows for the integration of multiple analytical steps onto a single, small platform. unizg.hr These systems benefit from the reduced time, cost, and waste associated with smaller scales. unizg.hr Pyranine has been utilized in such miniaturized formats. For instance, a miniaturized analysis system using a piezoelectric droplet dispenser and an ultrasonic levitator was developed to study biochemical reactions in 500 nL droplets. nih.gov In this system, Pyranine was used as the fluorescent reporter to monitor pH changes, demonstrating the feasibility of performing few-cell studies in a contactless and controlled microenvironment. nih.gov
Automation in conjunction with fluorescence detection enhances the efficiency and reproducibility of analytical measurements. Automated fluorescence imaging systems can rapidly acquire data from multiple samples, such as those in microplates, and powerful software can perform quantitative analysis of the images. thermofisher.com This approach has been used for high-throughput cell viability assays, where fluorescent dyes distinguish between live and dead cells. thermofisher.com Similarly, semi-automated analysis methods have been developed to objectively evaluate fluorescent dyes in surgical imaging, improving the reproducibility of results. nih.gov The principles of these automated systems can be applied to the analysis of compounds like Pyranine in various applications, from environmental monitoring to quality control. psu.edu
Development and Application of Green Metrics and Assessment Tools for Analytical Methodologies
To objectively evaluate the environmental impact of analytical methods, various green metrics and assessment tools have been developed. These tools help chemists to design greener procedures by identifying the least environmentally friendly steps and comparing different analytical approaches. mdpi.comresearchgate.net
Commonly used green analytical chemistry metrics include the Analytical Eco-Scale, the Green Analytical Procedure Index (GAPI), and the AGREE (Analytical Greenness) metric. researchgate.netxjtu.edu.cn These tools assess various aspects of an analytical method, such as the toxicity and amount of reagents used, energy consumption, and waste generation. researchgate.net
Fluorescence spectroscopy, the primary analytical technique for a compound like Pyranine, is often considered a green technique due to its high sensitivity, which allows for the use of very low concentrations of the analyte and solvents. nih.gov However, a comprehensive assessment using green metrics would consider the entire analytical workflow. For example, in a study comparing different methods for determining antioxidant capacity, a procedure based on the bleaching of Pyranine was evaluated. researchgate.net While the method itself is effective, a full green assessment would also account for the synthesis of Pyranine, the solvents used for sample preparation, and the energy consumption of the instrumentation.
The application of green chemistry metrics to a new fluorescence sensor for copper ions, for example, confirmed the "green" nature of the probe by analyzing factors like the simplicity of the reaction and its suitability for environmental samples. nih.gov This highlights the growing trend of not only developing effective analytical methods but also ensuring they are environmentally benign.
Table 2: Principles of Green Analytical Chemistry and Relevance to Pyranine Analysis
Non-Destructive and Non-Invasive Analytical Approaches for Chemical Compound Characterization in Materials
Non-destructive testing (NDT) methods are essential for evaluating the properties of materials without causing damage, allowing for the in-situ analysis of components and systems. asnt.org Optical methods, particularly those using fluorescent probes, are inherently non-invasive and non-destructive. scispace.com Pyranine, with its strong fluorescence and sensitivity to its surroundings, is an ideal probe for the non-destructive characterization of various materials. scispace.comchemrxiv.org
Pyranine has been successfully used to probe the internal environment of complex materials without altering their structure:
Hydrogels: By incorporating Pyranine into hydrogel networks, researchers can study their swelling and drying kinetics, as well as phase transitions, simply by monitoring changes in fluorescence. researchgate.netresearchgate.net This provides insights into the material's diffusion coefficients and other physical properties.
Thin Films and Coatings: The chemical and physical changes occurring during the deposition of sol-gel films can be followed non-destructively using Pyranine as a molecular probe. unm.eduunm.edu This allows for the characterization of the evolving film as it forms.
Biomaterials and Tissues: Pyranine has been used as a non-destructive sensor for monitoring the pH of wearable textile-based sensors designed to analyze sweat. chemrxiv.org Its biocompatibility and strong fluorescence allow for real-time, non-invasive health monitoring. chemrxiv.org Furthermore, it has been studied as a probe for monitoring pH in living corneal tissue, demonstrating its potential for in-vivo diagnostics. medchemexpress.com
These applications showcase the power of using fluorescent compounds like Pyranine in non-destructive analytical approaches, providing valuable information about a material's properties and behavior over time without the need for sample destruction.
Environmental Fate and Degradation Studies of Chemical Compounds in a Green Context
Mechanistic Pathways of Chemical Degradation in Abiotic and Biotic Environmental Compartments
The environmental degradation of a chemical compound can occur through various abiotic and biotic processes, including photodegradation, hydrolysis, and biodegradation. For C.I. Solvent Green 7 (Pyranine), photodegradation is a particularly relevant pathway.
Photodegradation: Studies have shown that pyranine (B1669890) is susceptible to decomposition when exposed to sunlight, particularly when in solution. nzpps.org This photodecomposition is an important consideration in its use as a fluorescent tracer in surface waters. nzpps.org The rate of degradation can be influenced by the intensity of UV radiation. tandfonline.com Research has indicated that under direct UV irradiation, a noticeable decrease in the fluorescence of a pyranine solution can occur over time. tandfonline.com For instance, one study observed a 6% reduction in concentration after 60 minutes of exposure to direct UV light. tandfonline.com However, the photodecomposition appears to be significantly slower when the dye is in a solid, dried state, with minimal degradation observed in droplet residues after two hours of sunlight exposure. nzpps.org
Hydrolysis: The chemical structure of C.I. Solvent Green 7, which includes sulfonic acid groups and a phenol (B47542) group on a stable pyrene (B120774) core, suggests that it is not readily susceptible to hydrolysis under typical environmental pH conditions. The carbon-sulfur bonds in the sulfonate groups and the aromatic carbon-oxygen bond are generally stable.
Biodegradation: Information on the specific biodegradation pathways of C.I. Solvent Green 7 is limited in the provided search results. However, the general class of solvent dyes can be hydrophobic and thus less bioavailable. scbt.com Conversely, the high water solubility of C.I. Solvent Green 7 could increase its bioavailability to microorganisms capable of degrading sulfonated aromatic compounds. The breakdown of such compounds in the environment is often a complex, multi-step process involving various microbial species. The aromatic amines that can be components of such dyes can break down into byproducts that are of environmental concern. iwaponline.com
| Degradation Pathway | Description | Relevance to C.I. Solvent Green 7 |
| Photodegradation | Degradation initiated by the absorption of light energy. | A primary degradation pathway, especially in aqueous solutions exposed to sunlight. nzpps.orgtandfonline.com |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Not expected to be a significant degradation pathway due to the stability of the chemical structure. |
| Biodegradation | Breakdown of organic matter by microorganisms. | Potential for degradation exists due to high water solubility, but specific pathways are not well-documented. |
Remediation and Treatment Technologies for Chemical Contaminants Aligned with Green Principles
The contamination of water sources by synthetic dyes from various industries is a significant environmental concern. ontosight.ai Green principles in remediation focus on technologies that are effective, energy-efficient, and minimize the generation of secondary waste.
For dye-containing wastewater, a number of treatment technologies are available. One approach involves a two-step process of coagulation followed by adsorption. For instance, a study on the removal of Reactive Green 8 (a different but structurally related class of dye) from wastewater found that a combination of Al(III) coagulation and activated carbon adsorption was highly effective, removing almost all of the color and significantly reducing the chemical oxygen demand (COD), total organic carbon (TOC), and adsorbable organic halides (AOX) by 90%. iwaponline.com
Advanced oxidation processes (AOPs) represent another set of technologies for the degradation of persistent organic pollutants like dyes. Photo-Fenton oxidation is one such AOP that has been investigated for the degradation of various organic contaminants. researchgate.net These processes utilize highly reactive hydroxyl radicals to break down complex organic molecules into simpler, less harmful substances.
The use of supercritical water oxidation is another innovative technology for the destruction of toxic substances found in industrial effluents. wikipedia.org Supercritical water, which exists at very high temperatures and pressures, acts as a solvent for organic compounds and can facilitate their complete oxidation. wikipedia.org
| Remediation Technology | Principle | Applicability to Dyes |
| Coagulation/Flocculation | Use of chemicals to destabilize and aggregate suspended and colloidal particles for removal. | Effective for initial color removal from wastewater containing dyes. iwaponline.com |
| Adsorption | Adhesion of molecules from a fluid to a solid surface. Activated carbon is a common adsorbent. | Highly effective for removing dissolved dyes from water. iwaponline.com |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to oxidize pollutants. | Capable of degrading complex and persistent dye molecules. researchgate.net |
| Supercritical Water Oxidation | Use of water above its critical point to oxidize organic waste. | A potential technology for the complete destruction of dye-containing industrial waste. wikipedia.org |
Environmental Monitoring and Trace Analysis Methodologies for Chemical Compounds
Effective environmental management relies on the ability to detect and quantify chemical compounds at low concentrations. For C.I. Solvent Green 7 (Pyranine), its strong fluorescence is the basis for its primary analytical methodology. nzpps.org
Fluorometry is a highly sensitive technique that allows for the detection of pyranine at very low concentrations. The detection limit can be less than 1x10⁻⁴ µg/ml. nzpps.org This high sensitivity makes it an excellent tracer for studies such as spray drift analysis and groundwater tracing, where the substance is intentionally released at low levels. nzpps.orgresearchgate.net
An important consideration in the analysis of pyranine is the influence of pH on its fluorescence. The fluorescence intensity of pyranine is highly dependent on the pH of the solution, with a significant increase in intensity as the pH rises from 6.9 to 8.4. usda.gov Above a pH of 8.5, the fluorescence tends to stabilize. nzpps.orgusda.gov Therefore, for accurate and comparable quantitative measurements, it is crucial to buffer the sample extracts to a consistent pH above 8.5. nzpps.org
The stability of pyranine samples is also a critical factor for reliable analysis. Studies have shown that samples can be stored in cool, dark conditions, either as dried deposits or in solution, for over two weeks without significant degradation. nzpps.org
| Analytical Technique | Principle | Application to C.I. Solvent Green 7 |
| Fluorometry | Measurement of fluorescence from a sample that has absorbed light. | Primary method for detection and quantification due to the compound's strong fluorescent properties. nzpps.org |
| UV-Visible Spectrophotometry | Measurement of the absorption of light in the ultraviolet and visible regions. | Can be used for concentration measurements, though generally less sensitive than fluorometry for this compound. |
| Liquid Chromatography | Separation of components in a mixture followed by detection. | Can be used for separation from other compounds in a complex matrix before quantification. |
Table of Compound Names
| Common Name/Synonym | IUPAC Name/Chemical Name | CAS Number |
| C.I. Solvent Green 7 | 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt | 6358-69-6 |
| Pyranine | 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt | 6358-69-6 |
| HPTS | 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt | 6358-69-6 |
| D&C Green No. 8 | 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt | 6358-69-6 |
| C.I. Sulphur this compound | Not explicitly provided | Not explicitly provided |
| Direct this compound | Not explicitly provided | 5422-17-3 |
| Reactive this compound | Not explicitly provided | Not explicitly provided |
Computational and Theoretical Chemistry in Support of Green Compound Design
Quantum Chemical Calculations for Prediction of Molecular Properties and Reactivity of Green Compounds
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for predicting the intrinsic properties of molecules like Green 8 (Pyranine/HPTS). These calculations provide deep insights into the electronic structure, which governs the molecule's geometry, spectroscopic characteristics, and chemical reactivity.
Researchers have employed DFT and its time-dependent extension (TD-DFT) to model Pyranine (B1669890) in both its ground and excited electronic states. nih.govacs.org These studies are crucial for understanding the photophysical behavior of the dye, such as its well-known excited-state proton transfer (ESPT) properties. nih.govacs.org For instance, DFT calculations using the B3LYP functional have been successfully used to predict the vibrational frequencies of Pyranine. oregonstate.eduscielo.br These theoretical frequencies, when compared with experimental data from techniques like Femtosecond Stimulated Raman Spectroscopy (FSRS), allow for precise assignment of vibrational modes involved in processes like energy redistribution upon electronic excitation. oregonstate.edu
A comparative analysis of calculated and experimentally observed vibrational frequencies for the protonated form of Pyranine (PA-HPTS) is presented below. The calculations were performed using the RB3LYP-DFT method with a 6-311G++(2d,2p) basis set and a polarizable continuum model (PCM) to account for solvation effects in water. oregonstate.eduresearchgate.net
| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment/Description of Vibrational Mode |
|---|---|---|
| 1129 | 1128 | Phenolic C-O(H) rocking and nearby ring-H rocking |
| 1150 | 1149 | Phenolic C-O-H rocking and nearby ring-H rocking |
| 1334 | 1330 | Phenolic C-O stretch and ring C=C stretch |
Furthermore, DFT calculations have been instrumental in elucidating the reaction mechanisms of Pyranine. A study on the chlorination of Pyranine by hypochlorous acid (HClO) used DFT calculations to show that the presence of nicotine (B1678760) as a catalyst decreases the activation energy for the reaction. scielo.br The calculations revealed that the chlorine atom in the intermediate nicotine chloramine (B81541) is more electrophilic than in HClO, explaining the catalytic effect. scielo.br Such studies demonstrate the power of quantum chemistry to predict and explain the reactivity of this compound in various chemical environments.
Molecular Dynamics and Simulation Studies of Chemical Processes and Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, capturing their motion and interactions over time. For this compound (Pyranine/HPTS), MD simulations, particularly ab initio MD (AIMD) combined with hybrid quantum mechanics/molecular mechanics (QM/MM) frameworks, have been essential for studying its complex interactions in aqueous solution. acs.orgnih.govresearchgate.net
The primary focus of these simulations has been the excited-state proton transfer (ESPT) process, where photo-excited Pyranine releases a proton to the surrounding water. stanford.edu AIMD simulations can trace the intricate dance of atoms during this event, which occurs on a picosecond timescale. nih.govacs.org These studies have revealed that upon excitation, the surrounding water molecules rapidly rearrange to form a "water wire," a hydrogen-bonded network that facilitates the proton's transfer away from the Pyranine molecule. stanford.edu
Key findings from MD simulations of Pyranine include:
Solvent Reorganization: Simulations show that efficient energy transfer occurs from the photo-excited Pyranine to the surrounding solvent molecules within the first picosecond, enabling the solvent to reorganize into a configuration that promotes proton transfer. rsc.orgrsc.org
Proton Shuttling: The ESPT is not a simple one-way event. The proton can migrate back and forth along the water wire before localizing on a single water molecule or diffusing into the bulk solvent. stanford.edu
Interaction with Other Species: QM/MM simulations have been used to model the ESPT process from Pyranine to other proton acceptors, such as acetate (B1210297), via a bridging water molecule. acs.orgnih.govresearchgate.net These simulations highlight that the explicit inclusion of the immediate hydrogen-bonding network at a high level of theory (QM) is crucial for accurately modeling the reaction. acs.orgnih.govresearchgate.net
Complex Environments: MD simulations have also been used to supplement experimental studies of Pyranine complexed with γ-cyclodextrin. capes.gov.br The simulations indicated that the cyclodextrin (B1172386) structure perturbs the hydrogen bond network in the dye's vicinity, accounting for observed changes in the proton transfer kinetics. capes.gov.br
These simulation studies provide a molecular-level narrative of the chemical processes and intermolecular interactions that define the function of this compound as a photoacid and fluorescent probe.
In Silico Approaches for Reaction Optimization and Pathway Prediction in Green Synthesis
The principles of green chemistry advocate for the design of synthetic pathways that are efficient, safe, and minimize waste. In silico tools, including reaction modeling and pathway prediction algorithms, are increasingly used to achieve these goals by computationally screening potential routes before attempting them in the lab.
Predictive Modeling for "Benign by Design" Chemical Compounds and Material Properties
A core tenet of modern green chemistry is to design chemicals that are inherently non-toxic and environmentally benign. Predictive modeling, especially through Quantitative Structure-Activity Relationship (QSAR) models, is a key in silico strategy for achieving this "benign by design" goal. QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a physical property.
While comprehensive QSAR models developed specifically for the toxicity profile of Pyranine are not detailed in the literature, the principles are well-established for dyes. QSAR studies on other dye classes, such as azo dyes, have identified key molecular descriptors that influence properties like photostability and degradation. researchgate.netnih.gov These descriptors, calculated from the molecular structure, often include parameters related to the molecule's size, shape, and electronic properties.
| Descriptor Category | Example Descriptors | Relevance |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Related to size and potential for bioaccumulation. frontiersin.org |
| Topological | Surface Area (Approx.) (SAA) | Influences interactions with biological macromolecules and surfaces. frontiersin.org |
| Quantum Chemical | Partial Charge on Atoms (e.g., q(C⁻)x) | Governs electrostatic interactions, crucial for binding to biological targets. researchgate.netnih.gov |
| Quantum Chemical | Energy of HOMO/LUMO | Relates to the molecule's reactivity and potential to participate in redox reactions. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which is a key factor in predicting membrane permeability and bioaccumulation. researchgate.net |
More directly, this compound (Pyranine) has been used as a critical tool in the development of predictive machine learning models for biological interactions. Specifically, Pyranine serves as a fluorescent test substrate in experimental assays to measure the inhibition of hepatic Organic Anion Transporting Polypeptides (OATPs). acs.orgnih.gov OATPs are crucial for drug metabolism and disposition, and their unintended inhibition can lead to adverse drug-drug interactions. By providing the experimental data, Pyranine plays an essential role in training and validating in silico QSAR and proteochemometric models designed to predict which new chemical entities might act as OATP inhibitors. acs.orgnih.govresearchgate.net This work is a direct application of predictive modeling aimed at designing safer pharmaceuticals, a key aspect of the "benign by design" philosophy.
Applications and Interdisciplinary Contributions of Green Chemical Compounds
Green Chemical Compounds in Advanced Materials Development
Pyranine (B1669890) has been successfully integrated into various advanced materials, creating functional and sustainable products. It can be incorporated into amphiphilic polymer conetworks (APCNs), which are elastic materials investigated for applications such as semipermeable membranes and controlled-release antimicrobial coatings. researchgate.net The dye's high water solubility and the difficulty of covalent attachment, which can lead to leaching, have been addressed by creating novel ion pairs. researchgate.netscispace.com For instance, a hydrophobic ion pair formed between Pyranine and benzalkonium, a quaternary ammonium (B1175870) salt, allows the dye to be incorporated into conventional membranes while retaining its functional properties. scispace.com
Research has also explored the use of Pyranine with nanomaterials. In one study, zinc acetate (B1210297) nanoparticles were added to solutions of Pyranine dye. neuroquantology.com The results indicated that the addition of the nanoparticles led to an increase in the fluorescence intensity of the dye, which in turn enhances quantum efficiency. neuroquantology.com This synergistic effect between the dye and nanomaterials opens avenues for creating novel functional materials for optical and electronic applications. neuroquantology.com
Integration of Green-Designed Compounds in Renewable Energy Technologies and Efficiency Improvements
Studies have demonstrated substantial improvements in solar cell performance using this approach. The efficiency of a silicon solar cell was shown to increase significantly after the application of an LSC panel containing Pyranine dye. internationaljournalssrg.org Further research involving the mixing of Pyranine with other organic dyes, like Triglyceride for Oleic acid, in a concentrator has also yielded significant efficiency gains. researchgate.net The addition of zinc acetate nanoparticles to Pyranine dye has been found to increase the quantum efficiency, which is directly related to the potential efficiency of a solar cell. neuroquantology.com
Interactive Table: Impact of Pyranine-based Luminescent Solar Concentrators (LSCs) on Solar Cell Efficiency
| LSC Composition | Initial Solar Cell Efficiency (η) | Efficiency with LSC (η) | Reported Efficiency Increase | Reference |
| Pyranine Dye | 0.619% | 2.192% | 254% | internationaljournalssrg.org |
| Pyranine + Triglyceride for Oleic acid | 21.57% | 34.16% | 58.4% | researchgate.net |
| Pyranine + Zinc Acetate Nanoparticles | Not specified | Increased quantum efficiency suggests improved solar cell potential | Not specified | neuroquantology.com |
Green Chemical Compounds in Industrial Catalysis and Process Efficiency Enhancements
Pyranine contributes to process efficiency primarily through its use as a fluorescent probe for monitoring chemical reactions. Its fluorescence is sensitive to the local environment, which allows it to be used for real-time monitoring of polymerization processes. researchgate.net For example, during the polymerization of acrylamide, Pyranine molecules bind to the growing polymer chains. researchgate.net This binding causes a shift in the dye's fluorescence spectrum, which can be used to monitor the sol-gel transition without mechanically disturbing the system. researchgate.net This capability is valuable for understanding and controlling polymerization kinetics, leading to more efficient production processes.
Furthermore, Pyranine has been used within amphiphilic polymer conetworks that serve as a matrix for phase transfer reactions involving enzymes in organic solvents and supercritical CO2. researchgate.net This application points toward its role in creating structured environments that can enhance catalytic efficiency and selectivity in non-aqueous systems.
Development of Chemical Sensors and Detection Systems Using Green Chemistry Principles
The development of chemical sensors is one of the most prominent applications of Pyranine, stemming from its pH-sensitive fluorescence. scispace.cominternationaljournalssrg.org The dye exhibits different excitation wavelengths in its protonated and deprotonated forms, while emitting at a single wavelength, making it an excellent candidate for ratiometric pH sensing in the physiological range. researchgate.netscispace.comacs.org This property is exploited in optical sensors for biomedical applications, such as monitoring the pH of chronic wounds. researchgate.netscispace.com To overcome leaching from sensor matrices, Pyranine can be entrapped in materials like polyacrylamide hydrogels or functionalized to create hydrophobic ion pairs. scispace.comresearchgate.net
Beyond pH, Pyranine has been developed as a fluorescent chemosensor for other analytes. Research has shown it can act as a selective sensor for copper ions (Cu+). nih.gov The dye displays a rapid and specific fluorescence response to Cu+ ions, allowing for their detection at micromolar concentrations, even in the presence of other competing cations. nih.gov This sensing capability is effective at a neutral pH and has potential applications in environmental sample analysis. nih.gov Additionally, derivatives of Pyranine are used in boronic acid-based systems for saccharide sensing, which is relevant for in-vivo glucose monitoring. nih.gov
Interactive Table: Sensing Applications of Pyranine (D&C Green 8)
| Application | Analyte | Principle of Detection | Key Findings | Reference |
| pH Sensor | H+ | Ratiometric fluorescence (pH-dependent excitation) | Precise pH detection in physiological range; can be embedded in hydrogels and membranes. | researchgate.netscispace.comresearchgate.netacs.org |
| Ion Sensor | Cu+ | Rise in green fluorescence upon binding | Selective and rapid detection of Cu+ at micromolar levels in neutral pH. | nih.gov |
| Biosensor | Glucose/Saccharides | Fluorescence quenching | Pyranine derivatives used with boronic acid-functionalized quenchers for glucose detection. | nih.gov |
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Green 8?
- Methodological Approach : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example: "How does varying synthesis temperature (intervention) affect this compound's catalytic efficiency (outcome) compared to standard methods (comparison)?" Ensure alignment with broader research goals and feasibility of experimental validation .
Q. What are effective strategies for conducting a literature review on this compound?
- Methodological Approach : Prioritize primary sources (peer-reviewed journals, patents) and databases like PubMed or SciFinder. Use advanced search operators (e.g.,
author:"Green" AND "compound 8") to filter results. Critically evaluate methodologies in prior studies to identify gaps, such as inconsistent characterization techniques or unreported reaction conditions .
Q. How to design preliminary experiments for this compound's physicochemical analysis?
- Methodological Approach : Start with controlled variables (e.g., solvent purity, temperature) to isolate this compound’s properties. Use techniques like UV-Vis spectroscopy for stability studies or XRD for crystallinity analysis. Document raw data in appendices and processed data in the main text to ensure transparency .
Advanced Research Questions
Q. How to resolve contradictions in reported this compound properties across studies?
- Methodological Approach : Conduct a meta-analysis comparing experimental setups (e.g., synthesis routes, instrumentation). For instance, discrepancies in thermal stability may arise from differing heating rates in TGA. Replicate key experiments under standardized conditions and apply statistical tests (e.g., ANOVA) to validate reproducibility .
Q. What protocols ensure reproducibility in this compound synthesis?
- Methodological Approach : Publish detailed step-by-step procedures with error margins (e.g., "stir at 50°C ± 2°C"). Include supplementary materials for niche steps (e.g., sonication duration). Adhere to community standards like MIAME for microarray data or CONSORT for experimental reporting .
Q. How to select statistical methods for analyzing this compound's bioactivity data?
- Methodological Approach : For dose-response studies, use nonlinear regression models (e.g., Hill equation). For comparative studies (e.g., toxicity vs. commercial analogs), apply non-parametric tests like Mann-Whitney U if data is non-normal. Consult statisticians during experimental design to avoid Type I/II errors .
Q. What ethical considerations apply to this compound research?
- Methodological Approach : Disclose conflicts of interest (e.g., funding sources). For environmental toxicity studies, follow institutional guidelines for hazardous waste disposal. Ensure raw data is stored securely (e.g., encrypted repositories) and accessible upon request for independent verification .
Q. How to optimize experimental parameters for this compound’s scalability?
- Methodological Approach : Use design of experiments (DOE) to test variables (e.g., catalyst loading, reaction time). For example, a Box-Behnken design can minimize trials while maximizing data on yield and purity. Validate results with triplicate runs and report confidence intervals .
Data Presentation Guidelines
- Tables : Include critical processed data (e.g., catalytic turnover numbers) in the main text. Raw datasets (e.g., spectral peaks) should be in appendices or supplementary files .
- Figures : Use high-resolution plots with error bars (e.g., SEM images of this compound nanoparticles). Label axes clearly (e.g., "Wavelength (nm)" vs. "Absorbance") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
